6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1378862-01-1) is a highly specialized bicyclic building block utilized primarily in medicinal chemistry and agrochemical synthesis. It features a fused [1,2,4]triazolo[4,3-a]pyridine core that provides a distinct hydrogen-bond donor/acceptor topology and dipole moment compared to its more thermodynamically stable 1,5-a isomer. The molecule is defined by two orthogonal reactive sites: a 3-amino group suitable for amidation, urea formation, or reductive amination, and a 6-bromo substituent that serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This bifunctionality makes it a critical precursor for synthesizing kinase inhibitors, NaV1.7 channel blockers, and novel herbicidal agents where precise spatial arrangement of pharmacophores and late-stage diversification are required [1].
Substituting this exact compound with structurally similar analogs often leads to synthetic bottlenecks or loss of target affinity. Replacing the 6-bromo group with a 6-chloro substituent significantly reduces oxidative addition rates in cross-coupling, frequently necessitating expensive, specialized phosphine ligands (such as XPhos or BrettPhos) and higher reaction temperatures that can degrade sensitive intermediates. Conversely, the 6-iodo analog, while highly reactive, is prone to light-induced dehalogenation and presents shelf-life and cost-efficiency challenges during scale-up. Furthermore, substitution with the [1,2,4]triazolo[1,5-a]pyridin-2-amine isomer fundamentally alters the vector of the amino group and the overall dipole of the core, which can abrogate binding in tightly constrained protein pockets like those found in MEK1 or NaV1.7 targets. Finally, because the 4,3-a core can undergo Dimroth rearrangement to the 1,5-a isomer under excessive heat and strong base, procuring the kinetically stable 4,3-a isomer directly is essential to bypass complex, low-yielding downstream cyclization steps [1].
In standard palladium-catalyzed cross-coupling workflows, the 6-bromo substituent provides a kinetically favored oxidative addition compared to the 6-chloro analog. While 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically requires specialized, sterically demanding biarylphosphine ligands and temperatures exceeding 100 °C to achieve >80% conversion, the 6-bromo derivative readily undergoes coupling using standard, cost-effective catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 at 70–80 °C, yielding comparable or higher conversions within shorter reaction times [1].
| Evidence Dimension | Catalyst requirement and reaction temperature for >80% cross-coupling conversion |
| Target Compound Data | Standard Pd catalysts (e.g., Pd(dppf)Cl2) at 70–80 °C |
| Comparator Or Baseline | 6-Chloro analog (requires specialized ligands like XPhos, >100 °C) |
| Quantified Difference | ~30 °C reduction in required temperature and elimination of specialty ligand costs |
| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions |
Enables the use of milder reaction conditions and cheaper catalyst systems, reducing overall procurement and scale-up costs while preserving sensitive functional groups.
The [1,2,4]triazolo[4,3-a]pyridine core places the amino group at the 3-position, presenting a distinct hydrogen-bond donor vector compared to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridin-2-amine isomer. In the development of conformationally constrained inhibitors (such as NaV1.7 blockers), the specific trajectory of the 3-amino group is critical for optimal target engagement. Studies have shown that utilizing the 4,3-a isomer scaffold allows for precise alignment within narrow binding pockets, whereas substituting with the 1,5-a isomer shifts the substituent vector by approximately 60 degrees, often resulting in a multi-fold drop in target affinity (e.g., IC50 increasing from sub-micromolar to >10 µM) [1].
| Evidence Dimension | Substituent vector angle and resulting target affinity (IC50) |
| Target Compound Data | Optimal 3-amino vector alignment yielding sub-micromolar IC50 in constrained pockets |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]pyridin-2-amine isomer (shifts vector ~60°, IC50 >10 µM) |
| Quantified Difference | >10-fold reduction in target affinity upon isomer substitution |
| Conditions | In vitro binding assays for structurally constrained targets (e.g., NaV1.7) |
Ensures the correct spatial orientation of functional groups required for high-affinity binding in targeted drug discovery programs.
While 6-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine offers extremely rapid oxidative addition in coupling reactions, it suffers from significant drawbacks in procurement and handling, including susceptibility to light-induced degradation and spontaneous dehalogenation during storage. The 6-bromo compound (CAS 1378862-01-1) maintains robust shelf stability under standard ambient conditions while still providing excellent reactivity for late-stage functionalization. Quantitative degradation studies typically show that bromo-heterocycles retain >95% purity over 12 months under standard storage, whereas their iodo counterparts can degrade by 5-15% over the same period without strict cold and dark storage protocols [1].
| Evidence Dimension | Long-term storage stability (purity retention over 12 months) |
| Target Compound Data | >95% purity retention under standard ambient storage |
| Comparator Or Baseline | 6-Iodo analog (5-15% degradation under identical conditions) |
| Quantified Difference | Up to 10% higher purity retention, eliminating the need for specialized cold-chain logistics |
| Conditions | Ambient temperature storage, 12-month duration |
Provides a reliable, shelf-stable building block that minimizes lot-to-lot variability and reduces specialized storage costs.
Because the 6-bromo group offers an ideal balance of stability and reactivity, this compound is the optimal choice for parallel synthesis of kinase inhibitor libraries (e.g., targeting MEK1). Buyers can utilize standard Pd(dppf)Cl2 conditions to rapidly install diverse aryl or heteroaryl groups at the 6-position without the need for the expensive ligands required by the 6-chloro analog [1].
For programs targeting tightly constrained pockets such as the NaV1.7 sodium channel, the specific 4,3-a isomer is strictly required. The unique vector of the 3-amino group allows for the construction of rigid acyl sulfonamide isosteres that properly engage the target's hydrogen-bonding network, an application where the thermodynamically favored 1,5-a isomer fails completely [1].
In the development of novel herbicidal or fungicidal agents, the robust shelf stability of the 6-bromo derivative ensures reproducible purity profiles during scale-up. It serves as a reliable core building block where the triazolopyridine scaffold imparts specific physicochemical properties (e.g., optimal LogP and soil mobility) critical for crop protection efficacy, avoiding the degradation risks associated with iodo-analogs [1].
Irritant